molecular formula C9H9BrN2O2 B8291534 (3R)-3-amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one

(3R)-3-amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8291534
M. Wt: 257.08 g/mol
InChI Key: AAKHAIQDMUELMT-SSDOTTSWSA-N
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Patent
US08183238B2

Procedure details

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one (26) To a solution of 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid, hydrochloride salt (25) (343 mg, 1.06 mmol) in EtOH (10 mL) was added tin(II) chloride dihydrate (541 mg, 2.40 mmol), and the reaction was stirred at RT overnight. It was then quenched with aqueous ammonium hydroxide (1.5 mL), and the resulting precipitate was removed via filtration and washed with MeOH. The combined filtrates were concentrated in vacuo, and the residue was purified by chromatography on silica gel to provide the title product as a white powder (161 mg, 58%). LCMS m/z 258.9 (M+1). 1H NMR (500 MHz, DMSO-d6) δ 2.71 (dd, J=15.4, 12.9 Hz, 1H) 2.99 (dd, J=15.6, 6.1 Hz, 1H), 3.56 (dd, J=12.8, 6.0 Hz, 1H) 7.17-7.21 (m, 2H), 7.28 (d, J=1.7 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14].Cl.NC(CC1C=CC(Br)=CC=1[N+]([O-])=O)C(O)=O.O.O.[Sn](Cl)Cl>CCO>[NH2:1][C@@H:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(N(C2=CC(=CC=C2C1)Br)O)=O
Name
Quantity
343 mg
Type
reactant
Smiles
Cl.NC(C(=O)O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
541 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then quenched with aqueous ammonium hydroxide (1.5 mL)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed via filtration
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N[C@H]1C(N(C2=CC(=CC=C2C1)Br)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08183238B2

Procedure details

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one (26) To a solution of 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid, hydrochloride salt (25) (343 mg, 1.06 mmol) in EtOH (10 mL) was added tin(II) chloride dihydrate (541 mg, 2.40 mmol), and the reaction was stirred at RT overnight. It was then quenched with aqueous ammonium hydroxide (1.5 mL), and the resulting precipitate was removed via filtration and washed with MeOH. The combined filtrates were concentrated in vacuo, and the residue was purified by chromatography on silica gel to provide the title product as a white powder (161 mg, 58%). LCMS m/z 258.9 (M+1). 1H NMR (500 MHz, DMSO-d6) δ 2.71 (dd, J=15.4, 12.9 Hz, 1H) 2.99 (dd, J=15.6, 6.1 Hz, 1H), 3.56 (dd, J=12.8, 6.0 Hz, 1H) 7.17-7.21 (m, 2H), 7.28 (d, J=1.7 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14].Cl.NC(CC1C=CC(Br)=CC=1[N+]([O-])=O)C(O)=O.O.O.[Sn](Cl)Cl>CCO>[NH2:1][C@@H:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(N(C2=CC(=CC=C2C1)Br)O)=O
Name
Quantity
343 mg
Type
reactant
Smiles
Cl.NC(C(=O)O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
541 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then quenched with aqueous ammonium hydroxide (1.5 mL)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed via filtration
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N[C@H]1C(N(C2=CC(=CC=C2C1)Br)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08183238B2

Procedure details

3-Amino-7-bromo-1-hydroxy-3,4-dihydroquinolin-2(1H)-one (26) To a solution of 2-amino-3-(4-bromo-2-nitrophenyl)propanoic acid, hydrochloride salt (25) (343 mg, 1.06 mmol) in EtOH (10 mL) was added tin(II) chloride dihydrate (541 mg, 2.40 mmol), and the reaction was stirred at RT overnight. It was then quenched with aqueous ammonium hydroxide (1.5 mL), and the resulting precipitate was removed via filtration and washed with MeOH. The combined filtrates were concentrated in vacuo, and the residue was purified by chromatography on silica gel to provide the title product as a white powder (161 mg, 58%). LCMS m/z 258.9 (M+1). 1H NMR (500 MHz, DMSO-d6) δ 2.71 (dd, J=15.4, 12.9 Hz, 1H) 2.99 (dd, J=15.6, 6.1 Hz, 1H), 3.56 (dd, J=12.8, 6.0 Hz, 1H) 7.17-7.21 (m, 2H), 7.28 (d, J=1.7 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14].Cl.NC(CC1C=CC(Br)=CC=1[N+]([O-])=O)C(O)=O.O.O.[Sn](Cl)Cl>CCO>[NH2:1][C@@H:2]1[CH2:11][C:10]2[C:5](=[CH:6][C:7]([Br:12])=[CH:8][CH:9]=2)[N:4]([OH:13])[C:3]1=[O:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(N(C2=CC(=CC=C2C1)Br)O)=O
Name
Quantity
343 mg
Type
reactant
Smiles
Cl.NC(C(=O)O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
541 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then quenched with aqueous ammonium hydroxide (1.5 mL)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed via filtration
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N[C@H]1C(N(C2=CC(=CC=C2C1)Br)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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